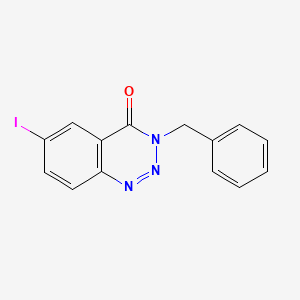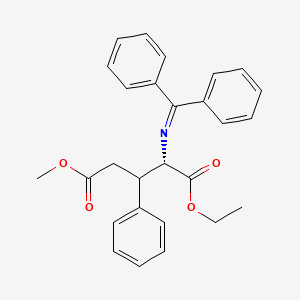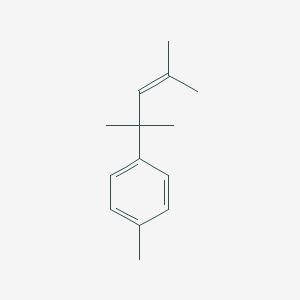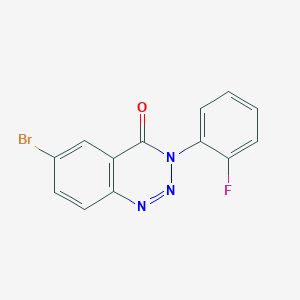![molecular formula C48H66O6 B15169603 1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} CAS No. 886819-51-8](/img/structure/B15169603.png)
1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenylene core with two dodecyloxyphenylpropane-1,3-dione groups attached, making it an interesting subject for research in materials science, chemistry, and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-phenylenediamine with 4-(dodecyloxy)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} involves its interaction with specific molecular targets and pathways. The compound’s dodecyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, which may underlie its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(1,4-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- 1,1’-(2,5-Dimethyl-1,4-phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
- 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}
Uniqueness
1,1’-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione} is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its phenylene core and dodecyloxy groups contribute to its stability, solubility, and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
886819-51-8 |
|---|---|
Fórmula molecular |
C48H66O6 |
Peso molecular |
739.0 g/mol |
Nombre IUPAC |
1-(4-dodecoxyphenyl)-3-[3-[3-(4-dodecoxyphenyl)-3-oxopropanoyl]phenyl]propane-1,3-dione |
InChI |
InChI=1S/C48H66O6/c1-3-5-7-9-11-13-15-17-19-21-34-53-43-30-26-39(27-31-43)45(49)37-47(51)41-24-23-25-42(36-41)48(52)38-46(50)40-28-32-44(33-29-40)54-35-22-20-18-16-14-12-10-8-6-4-2/h23-33,36H,3-22,34-35,37-38H2,1-2H3 |
Clave InChI |
PLNHBUQQHUQLNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)C(=O)CC(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


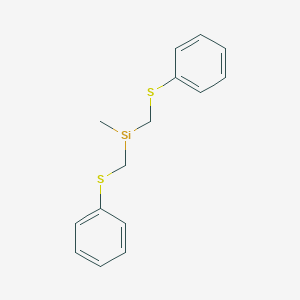
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)
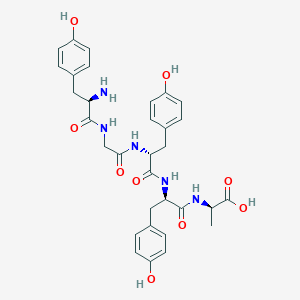


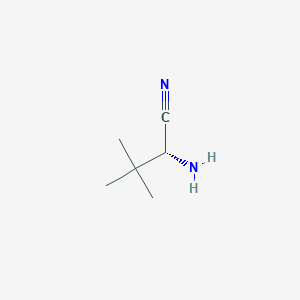
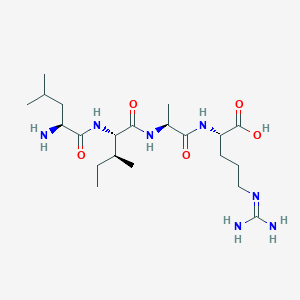
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
